![molecular formula C7H7N3 B1378972 2-(Aminomethyl)isonicotinonitrile CAS No. 1060809-90-6](/img/structure/B1378972.png)
2-(Aminomethyl)isonicotinonitrile
Overview
Description
2-(Aminomethyl)isonicotinonitrile, also known as AMIN, is an organic compound with the chemical formula C5H6N2. It belongs to the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. AMIN is an important intermediate in the synthesis of many drugs and other compounds, and has a wide range of applications in scientific research.
Scientific Research Applications
Anticancer Research
2-(Aminomethyl)isonicotinonitrile and its derivatives have been explored for their potential in anticancer research. Mansour et al. (2021) synthesized various derivatives from 2-Aminonicotinonitrile, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, and assessed their anticancer properties. These compounds were further modified to form 1,8-naphthyridine, ethyl, and methylamino nicotinonitrile derivatives, along with sulfonamide, 2-chloro-N-acetamide, and benzamide derivatives. Such chemical diversity indicates the potential for developing new anticancer agents (Mansour, S. Y., et al., 2021).
Coordination Chemistry and Material Science
Isonicotinonitrile derivatives have applications in coordination chemistry and material science. Chen et al. (2002) demonstrated the synthesis of coordination polymers using [Cd(SCN)2] and isonicotinonitrile. These polymers exhibit diverse geometries and could be valuable in materials science for their unique structural properties (Chen, W., et al., 2002).
Catalysis and Green Chemistry
The compound has been used in research focusing on catalysis and green chemistry. Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an oxidizing promoter catalyst, highlighting the role of 2-(Aminomethyl)isonicotinonitrile derivatives in facilitating efficient and environmentally friendly chemical reactions (Zolfigol, M., et al., 2017).
Corrosion Inhibition
Research has also been conducted on the use of pyridine derivatives, including 2-aminonicotinonitriles, as corrosion inhibitors. Ansari et al. (2015) studied the effects of these derivatives on steel corrosion, providing insights into their potential applications in industrial settings (Ansari, K. R., et al., 2015).
Alzheimer's Disease Research
In the field of neurology, especially Alzheimer's disease research, 2-(Aminomethyl)isonicotinonitrile derivatives have been used in imaging studies. Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative in positron emission tomography to monitor the development of neurofibrillary tangles and beta-amyloid plaques in patients with Alzheimer's disease (Shoghi-Jadid, K., et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)isonicotinonitrile is bacterial membranes . This compound is a type of cationic polymer, which is considered the last frontier in antibacterial development . The compound’s interaction with bacterial membranes promotes bacterial membrane permeability .
Mode of Action
2-(Aminomethyl)isonicotinonitrile interacts with bacterial membranes, leading to increased membrane permeability . This increased permeability allows antibiotics to reach their intracellular targets more effectively . The compound’s mode of action is primarily due to its ability to accept more protons from its surroundings, leading to a stronger proton sponge effect .
Result of Action
The primary result of 2-(Aminomethyl)isonicotinonitrile’s action is the increased permeability of bacterial membranes . This allows antibiotics to more effectively reach their intracellular targets, potentially enhancing the efficacy of antibiotic treatments .
properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWSUCAILJFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)isonicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.